![molecular formula C21H24BrF B12574710 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 586415-62-5](/img/structure/B12574710.png)
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in ether solvents.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, biphenyl compounds, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is used as an intermediate in the production of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms act as electrophilic sites, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar reactivity but lacking the propylcyclohexyl group.
1-Bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene with different halogen atoms, leading to varied reactivity and applications.
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but without the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to the presence of both bromine and fluorine atoms along with a propylcyclohexyl group
Properties
CAS No. |
586415-62-5 |
|---|---|
Molecular Formula |
C21H24BrF |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24BrF/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3 |
InChI Key |
LGQFDZCLQXQITE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


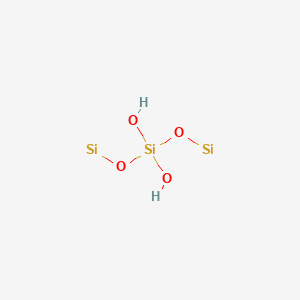
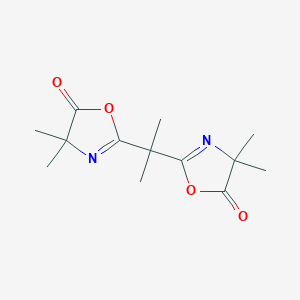
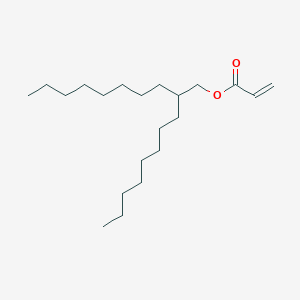
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
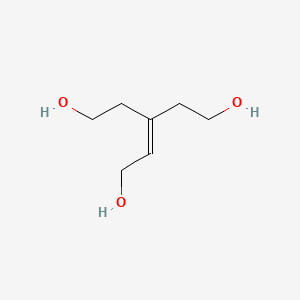
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
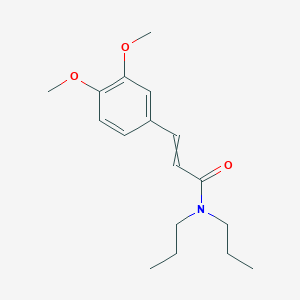
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)

![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)


![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
